molecular formula C10H15N5O10P2 B12282010 2-Aminopurine ribodylicacid

2-Aminopurine ribodylicacid

Cat. No.: B12282010
M. Wt: 427.20 g/mol
InChI Key: QHZVVOBZERQMCU-UHFFFAOYSA-N
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Description

2-Aminopurine ribodylicacid is a compound that belongs to the class of purine analogs. It is a fluorescent molecular marker used extensively in nucleic acid research. This compound is structurally similar to adenine and guanine, which are essential components of DNA and RNA. Due to its unique properties, this compound is often used in studies involving DNA polymerase function, mutagenesis, and protein-DNA interactions .

Chemical Reactions Analysis

Types of Reactions: 2-Aminopurine ribodylicacid undergoes various chemical reactions, including oxidation, reduction, and substitution. It is known to participate in reactions with nucleophiles and electrophiles, leading to the formation of different derivatives .

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include chloroacetaldehyde, ammonium formate, and various catalysts such as Pearlman’s catalyst . Reaction conditions often involve controlled temperatures and pH levels to ensure the desired product formation.

Major Products Formed: The major products formed from the reactions of this compound include various fluorescent derivatives that are used as probes in nucleic acid research. These products are valuable in studying DNA polymerase function and other biochemical processes .

Comparison with Similar Compounds

2-Aminopurine ribodylicacid is unique due to its strong fluorescence and ability to act as an analog of both adenine and guanine . Similar compounds include 7-deazaadenosine (tubercidine) and various etheno-derivatives of 2-aminopurine . These compounds also serve as fluorescent probes and have applications in nucleic acid research, but this compound is particularly valued for its versatility and sensitivity in detecting conformational changes .

Conclusion

This compound is a versatile and valuable compound in scientific research, with applications spanning chemistry, biology, medicine, and industry. Its unique properties and ability to act as a fluorescent analog of adenine and guanine make it an essential tool for studying nucleic acids and protein-DNA interactions.

Properties

IUPAC Name

[5-(2-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N5O10P2/c11-10-12-1-4-8(14-10)15(3-13-4)9-7(17)6(16)5(24-9)2-23-27(21,22)25-26(18,19)20/h1,3,5-7,9,16-17H,2H2,(H,21,22)(H2,11,12,14)(H2,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHZVVOBZERQMCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=NC(=N1)N)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N5O10P2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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